rac-(1R,2R)-2-(thiophen-3-yl)cyclopropane-1-carboxylic acid, trans
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Overview
Description
rac-(1R,2R)-2-(thiophen-3-yl)cyclopropane-1-carboxylic acid, trans: is a synthetic organic compound featuring a cyclopropane ring substituted with a thiophene group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,2R)-2-(thiophen-3-yl)cyclopropane-1-carboxylic acid, trans typically involves the following steps:
Cyclopropanation: The formation of the cyclopropane ring can be achieved through a cyclopropanation reaction, often using a diazo compound and a metal catalyst.
Thiophene Substitution:
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the carbonation of organometallic intermediates.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of sulfoxides or sulfones if the thiophene ring is involved.
Reduction: Reduction reactions may target the carboxylic acid group, converting it to an alcohol or aldehyde.
Substitution: The thiophene ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine, chlorinating agents, or nitrating mixtures.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring could yield thiophene sulfoxides or sulfones, while reduction of the carboxylic acid group could produce the corresponding alcohol or aldehyde.
Scientific Research Applications
rac-(1R,2R)-2-(thiophen-3-yl)cyclopropane-1-carboxylic acid, trans:
Chemistry: As a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Potential use as a probe or ligand in biochemical studies, particularly those involving thiophene-containing compounds.
Medicine: Investigation of its biological activity and potential therapeutic applications, such as anti-inflammatory or anticancer properties.
Industry: Use in the development of new materials or as an intermediate in the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of rac-(1R,2R)-2-(thiophen-3-yl)cyclopropane-1-carboxylic acid, trans would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would vary based on the target and the nature of the interaction.
Comparison with Similar Compounds
Similar Compounds
(1R,2R)-2-(thiophen-2-yl)cyclopropane-1-carboxylic acid, trans: Similar structure but with the thiophene group in a different position.
(1R,2R)-2-(furan-3-yl)cyclopropane-1-carboxylic acid, trans: Similar structure but with a furan ring instead of a thiophene ring.
(1R,2R)-2-(phenyl)cyclopropane-1-carboxylic acid, trans: Similar structure but with a phenyl group instead of a thiophene ring.
Uniqueness
The uniqueness of rac-(1R,2R)-2-(thiophen-3-yl)cyclopropane-1-carboxylic acid, trans lies in the specific positioning of the thiophene group and the stereochemistry of the cyclopropane ring
Properties
CAS No. |
2044705-82-8 |
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Molecular Formula |
C8H8O2S |
Molecular Weight |
168.2 |
Purity |
95 |
Origin of Product |
United States |
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